4-Amino-4-methyl-cyclohexanol

Descripción general

Descripción

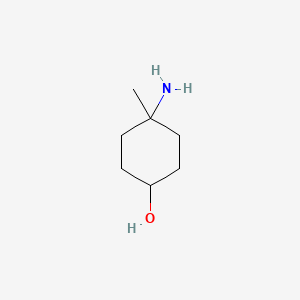

4-Amino-4-methyl-cyclohexanol is an organic compound with the molecular formula C7H15NO It is a derivative of cyclohexanol, where an amino group and a methyl group are substituted at the 4th position of the cyclohexane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-4-methyl-cyclohexanol involves the catalytic hydrogenation of 4-methylcyclohexanone in the presence of ammonia. This reaction typically uses a platinum oxide catalyst in an aqueous solution . Another method involves the reduction of 4-methylcyclohexanone oxime using sodium in ethanol .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of 4-methylcyclohexanone using a platinum oxide catalyst in an aqueous medium. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-4-methyl-cyclohexanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be further reduced to form cyclohexylamine derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: 4-Methylcyclohexanone or 4-methylcyclohexanal.

Reduction: Cyclohexylamine derivatives.

Substitution: Various N-substituted cyclohexanol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis: 4-Amino-4-methyl-cyclohexanol is used as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Reactivity Studies: Its unique structure allows for the investigation of reaction mechanisms involving amino alcohols, contributing to fundamental chemical research.

Biology

- Cellular Process Studies: Research indicates that this compound influences neurotransmitter systems, making it relevant for studies on neurological disorders .

- Enzyme Interaction: It modulates enzyme activities, which is crucial for understanding metabolic pathways and developing enzyme inhibitors .

Medicine

- Pharmaceutical Precursor: It serves as a precursor for drugs such as Ambroxol hydrochloride, used as a mucolytic agent in respiratory diseases. This highlights its significance in drug formulation.

- Potential Therapeutic Applications: Studies suggest its potential use in treating conditions related to neurotransmitter dysregulation .

Industrial Applications

- Production of Fine Chemicals: In industrial settings, this compound is utilized in producing fine chemicals and advanced materials, particularly polymers and resins.

- Role in Material Science: Its properties contribute to the development of new materials with specific functionalities.

Case Studies

Several studies illustrate the compound's role in biological systems:

-

Neurotransmitter Modulation:

- Research indicates that this compound may influence neurotransmitter release and uptake, suggesting therapeutic potential for neurological conditions.

- Enzyme Interaction Studies:

Mecanismo De Acción

The mechanism of action of 4-Amino-4-methyl-cyclohexanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological receptors or enzymes. The exact pathways and molecular targets depend on the specific application and derivative being studied .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminocyclohexanol: Similar structure but lacks the methyl group at the 4th position.

Cyclohexanol: The parent compound without the amino and methyl substitutions.

4-Methylcyclohexanol: Similar structure but lacks the amino group.

Uniqueness

4-Amino-4-methyl-cyclohexanol is unique due to the presence of both an amino group and a methyl group on the cyclohexane ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it valuable in various synthetic and research applications .

Actividad Biológica

4-Amino-4-methyl-cyclohexanol (AMCH) is an organic compound characterized by its unique structural features, including an amino group and a methyl group attached to the cyclohexane ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications as a precursor in drug synthesis.

- Molecular Formula : C7H15NO

- Molar Mass : 115.20 g/mol

- Structure : The compound consists of a cyclohexane ring with an amino group (-NH2) and a methyl group (-CH3) at the 4th position.

Table 1: Comparison of Structural Features

| Compound | Amino Group | Methyl Group | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Dual substitution enhances reactivity |

| 4-Aminocyclohexanol | Yes | No | Lacks methyl group |

| Cyclohexanol | No | No | Parent compound |

| 4-Methylcyclohexanol | No | Yes | Lacks amino group |

This compound's biological activity can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. It is particularly noted for its role as a precursor in synthesizing pharmaceutical agents, such as Ambroxol hydrochloride, which is used for treating respiratory conditions.

Case Study: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Research indicates that AMCH can act as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism and insulin regulation. Inhibition of DPP-IV has therapeutic implications for managing type 2 diabetes. Studies have shown that AMCH derivatives can modulate the activity of DPP-IV, enhancing insulin secretion and improving glycemic control in diabetic models .

Pharmacological Applications

- Respiratory Diseases : AMCH is a precursor for Ambroxol, which acts as a mucolytic agent.

- Diabetes Management : Its role as a DPP-IV inhibitor positions it as a candidate for developing antidiabetic medications.

- Analgesic Properties : Some derivatives of AMCH have shown potential analgesic effects, comparable to stronger opioids .

Table 2: Summary of Biological Activities

| Activity | Implication |

|---|---|

| DPP-IV Inhibition | Potential treatment for type 2 diabetes |

| Mucolytic Action | Treatment for respiratory diseases |

| Analgesic Effects | Pain management alternatives |

Research Findings

Recent studies have demonstrated the efficacy of AMCH in various biological assays:

- In vitro studies have shown that AMCH exhibits significant inhibition of DPP-IV activity, leading to increased levels of active incretin hormones such as GLP-1.

- Animal models have confirmed the compound's potential in lowering blood glucose levels and improving insulin sensitivity when administered over extended periods .

Propiedades

IUPAC Name |

4-amino-4-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(8)4-2-6(9)3-5-7/h6,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXJOQDOXLXUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302563 | |

| Record name | cis-4-Amino-4-methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923672-50-8 | |

| Record name | cis-4-Amino-4-methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.